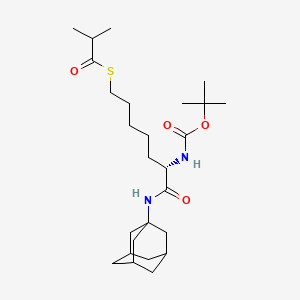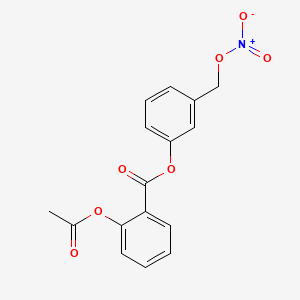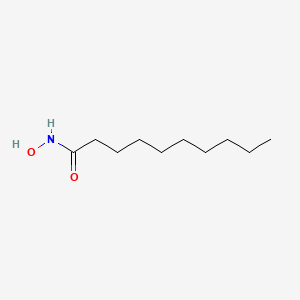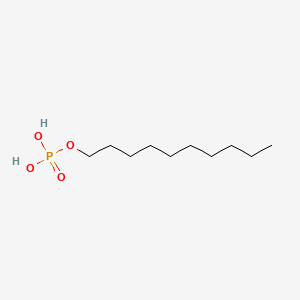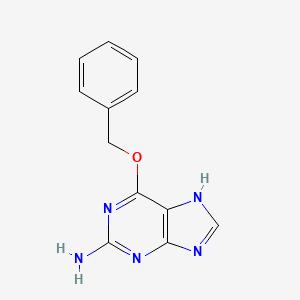
6-苄基鸟嘌呤
描述
O6-Benzylguanine is a synthetic derivative of guanine, a purine nucleobase. It is primarily known for its role as an antineoplastic agent, which means it is used in the treatment of cancer. O6-Benzylguanine functions by inhibiting the enzyme O6-alkylguanine-DNA alkyltransferase, which is involved in DNA repair. This inhibition leads to the interruption of DNA repair mechanisms, making cancer cells more susceptible to damage by chemotherapeutic agents .
科学研究应用
O6-Benzylguanine has a wide range of applications in scientific research:
Chemistry: Used as a biochemical tool to study DNA repair mechanisms.
Biology: Employed in research to understand the role of DNA repair enzymes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting DNA repair in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in organic synthesis .
作用机制
Target of Action
O6-Benzylguanine (O6-BG) is a synthetic derivative of guanine . Its primary target is the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT/AGT) . This enzyme plays a crucial role in the DNA repair mechanism by removing alkyl groups located on the O6-position of guanine from DNA, thereby restoring DNA integrity .
Mode of Action
O6-Benzylguanine acts as a suicide inhibitor of MGMT/AGT . It functions as an AGT substrate, transferring its benzyl group to the AGT cysteine residue . This action irreversibly inactivates AGT, thereby preventing DNA repair .
Biochemical Pathways
The inactivation of AGT by O6-Benzylguanine disrupts the normal DNA repair mechanism. This disruption leads to an accumulation of DNA damage, particularly in cancer cells that have a high rate of DNA replication . The accumulation of DNA damage triggers apoptosis, leading to cell death .
Pharmacokinetics
The pharmacokinetics of O6-Benzylguanine is complex. After intravenous administration, it has a half-life of 1.6 hours, a clearance of 160 ml/hr/kg, and a volume of distribution of 405 ml/kg . It is rapidly metabolized in vivo to 8-oxo-O6-Benzylguanine, an equally potent AGT inactivator .
Result of Action
The primary result of O6-Benzylguanine’s action is the induction of tumor cell apoptosis . By inhibiting the DNA repair mechanism, it increases the sensitivity of tumor cells to alkylating agents such as carmustine, lomustine, procarbazine, and temozolomide . This increased sensitivity can lead to enhanced antitumor activity.
Action Environment
The efficacy and stability of O6-Benzylguanine can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation during handling . In the context of cancer treatment, the tumor microenvironment can also impact the effectiveness of O6-Benzylguanine. Factors such as the presence of other drugs, the stage of the cancer, and the patient’s overall health status can all influence the compound’s action .
生化分析
Biochemical Properties
It transfers its benzyl group to the AGT cysteine residue, thereby irreversibly inactivating AGT and preventing DNA repair .
Cellular Effects
O6-Benzylguanine enhances the sensitivity of tumor cell lines and tumor xenografts to chloroethylnitrosoureas . It has been shown to increase the activity of nitrosourea, temozolomide, and cyclophosphamide in malignant glioma xenografts .
Molecular Mechanism
The molecular mechanism of O6-Benzylguanine involves the inactivation of the DNA repair protein AGT . This inactivation leads to significant enhancement in the cytotoxic effects of alkylating agents, such as carmustine (BCNU), dacarbazine, temozolomide, and streptozotocin .
Temporal Effects in Laboratory Settings
O6-Benzylguanine has been shown to enhance the activity of nitrosourea, temozolomide, and cyclophosphamide in malignant glioma xenografts . The combination of cyclophosphamide plus BCNU plus O6-Benzylguanine produces growth delays superior to combinations of cyclophosphamide with BCNU .
Dosage Effects in Animal Models
In animal models, O6-Benzylguanine has been shown to produce a growth delay of 38.6 days in human gastric adenocarcinoma xenograft when administered at a dose of 90 mg/kg .
Metabolic Pathways
O6-Benzylguanine is rapidly metabolized in vivo to 8-oxoBG, which is also a potent AGT inactivator . This conversion is predicted to account for 50% of the parent drug .
Transport and Distribution
It is known that O6-Benzylguanine is rapidly metabolized in vivo to 8-oxoBG .
Subcellular Localization
Given its role as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, it is likely to be found in the nucleus where DNA repair occurs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-Benzylguanine typically involves the benzylation of guanine. One common method includes the reaction of guanine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of O6-Benzylguanine .
Industrial Production Methods
Industrial production of O6-Benzylguanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain high-purity O6-Benzylguanine suitable for pharmaceutical use .
化学反应分析
Types of Reactions
O6-Benzylguanine undergoes several types of chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form derivatives like O6-benzyl-8-oxoguanine.
Hydrolysis: Under acidic or basic conditions, O6-Benzylguanine can hydrolyze to form guanine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogenating agents or nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Various substituted guanine derivatives.
Oxidation: O6-benzyl-8-oxoguanine.
Hydrolysis: Guanine and benzyl alcohol.
相似化合物的比较
Similar Compounds
- O6-Benzyl-8-oxoguanine
- O6-Benzyl-8-bromoguanine
- O6-Benzyl-8-trifluoromethylguanine
- O6-Benzyl-2’-deoxyguanosine
Uniqueness
O6-Benzylguanine is unique in its potent and specific inhibition of O6-alkylguanine-DNA alkyltransferase. This makes it particularly effective in sensitizing tumor cells to alkylating agents, thereby enhancing the efficacy of chemotherapy. Its derivatives, while similar in structure, may have different pharmacokinetic properties and levels of efficacy in inhibiting the enzyme .
属性
IUPAC Name |
6-phenylmethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMERLEINMZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173700 | |
| Record name | O(6)-Benzylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19916-73-5 | |
| Record name | 6-(Phenylmethoxy)-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19916-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O(6)-Benzylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019916735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-benzylguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | o6-benzylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O(6)-Benzylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Phenylmethoxy)-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O(6)-Benzylguanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-O-BENZYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01KC87F8FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of O6-Benzylguanine?
A1: O6-Benzylguanine functions as a pseudosubstrate for AGT. Instead of repairing the naturally occurring O6-alkylguanine DNA lesion, AGT transfers the benzyl group from O6-Benzylguanine to its active site cysteine residue (Cys145) [, , ]. This results in irreversible alkylation and inactivation of the AGT enzyme.
Q2: What are the downstream effects of AGT inactivation by O6-Benzylguanine?
A2: Inactivation of AGT by O6-Benzylguanine prevents the removal of O6-alkylguanine lesions from DNA. These lesions, typically induced by alkylating chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), persist and ultimately lead to increased DNA damage and cell death [, ].
Q3: Does the presence of DNA influence the interaction between O6-Benzylguanine and AGT?
A3: Yes, DNA binding to AGT enhances its sensitivity to inactivation by O6-Benzylguanine. DNA binding induces a conformational change in AGT that facilitates the reaction of O6-benzylguanine with the cysteine acceptor site [].
Q4: What is the molecular formula and weight of O6-Benzylguanine?
A4: The molecular formula for O6-Benzylguanine is C12H11N5O. It has a molecular weight of 241.25 g/mol.
Q5: Is there information available on the material compatibility of O6-Benzylguanine?
A5: The provided research primarily focuses on biological interactions and does not extensively discuss material compatibility. Further investigations may be needed to assess compatibility with various materials.
Q6: What is known about the stability of O6-Benzylguanine under various conditions?
A6: While specific stability data under different conditions is limited in the provided research, one study indicates that O6-Benzylguanine is rapidly metabolized in vivo, primarily in the liver. It is converted to its major metabolite, O6-benzyl-7,8-dihydro-8-oxoguanine (O6-benzyl-8-oxoguanine), which also exhibits AGT-inhibitory activity [, ]. This suggests a need for appropriate formulation strategies to enhance its stability and bioavailability.
Q7: How do structural modifications of O6-Benzylguanine affect its activity?
A7: Numerous studies have explored the structure-activity relationship of O6-Benzylguanine and its analogues.
Q8: Have any O6-Benzylguanine resistant AGT mutants been identified?
A8: Yes, several mutations in the AGT gene have been identified that confer resistance to O6-Benzylguanine, notably P140A, G156A, and P140K. These mutations reduce the sensitivity of AGT to inactivation, likely due to steric hindrance at the active site [, , , ].
Q9: What is the metabolic fate of O6-Benzylguanine in vivo?
A9: O6-Benzylguanine is rapidly metabolized, mainly in the liver, to several metabolites, including O6-benzyl-8-oxoguanine, N2-acetyl-O6-benzylguanine, and N2-acetyl-O6-benzyl-7,8-dihydro-8-oxoguanine [, ].
Q10: How does the pharmacokinetic profile of O6-Benzylguanine compare to its analogues?
A10: While the plasma clearances of several 8-substituted O6-Benzylguanine analogues were similar, their half-lives varied significantly. Notably, O6-benzyl-8-oxoguanine, a metabolite of O6-Benzylguanine, exhibited a much longer half-life, contributing to a larger area under the curve compared to the parent compound [].
Q11: Does O6-Benzylguanine effectively cross the blood-brain barrier?
A11: O6-Benzylguanine exhibits limited penetration into the cerebrospinal fluid (CSF) with a CSF penetration percentage of 3.2% in a nonhuman primate model [].
Q12: Has O6-Benzylguanine been shown to enhance the efficacy of alkylating agents in preclinical models?
A12: Yes, numerous studies have demonstrated that pretreatment with O6-Benzylguanine significantly enhances the in vitro and in vivo antitumor activity of alkylating agents, such as BCNU and temozolomide, in a variety of human tumor cell lines and xenograft models [, , , , ].
Q13: What are the potential toxicities associated with O6-Benzylguanine treatment?
A13: While O6-Benzylguanine alone shows minimal toxicity, its combination with BCNU can lead to enhanced myelosuppression in animal models. This highlights the need for strategies to protect hematopoietic stem cells during treatment [, , ]. Additionally, long-term studies in mice suggest a potential for enhanced pulmonary toxicity with the combination of O6-Benzylguanine and BCNU [].
Q14: Are there strategies to improve the delivery of O6-Benzylguanine to specific targets?
A14: One strategy to potentially achieve tumor-selective alkyltransferase inactivation involves utilizing the folate receptor pathway. O4-Benzylfolic acid, a potent pteridine-based AGT inactivator, demonstrated enhanced cytotoxicity when combined with BCNU in cell lines expressing high levels of the alpha-folate receptor [].
Q15: Are there biomarkers to predict the efficacy of O6-Benzylguanine treatment?
A15: The level of AGT expression in tumors is a strong predictor of response to O6-Benzylguanine and alkylating agent combination therapy. Tumors with high AGT activity are more likely to exhibit resistance to alkylating agents, and depletion of AGT by O6-Benzylguanine can increase their sensitivity to these agents [, ].
Q16: What analytical methods are used to quantify O6-Benzylguanine and its metabolites?
A16: Several studies employed reverse-phase high-performance liquid chromatography (HPLC) assays to quantify O6-Benzylguanine and its metabolites in various biological matrices, including plasma and CSF [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


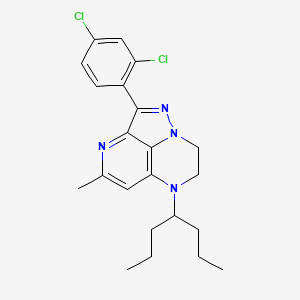

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
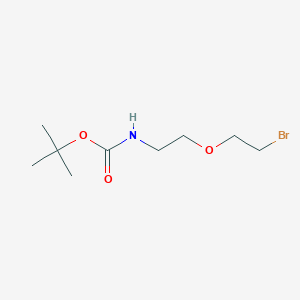
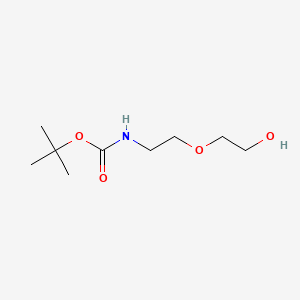
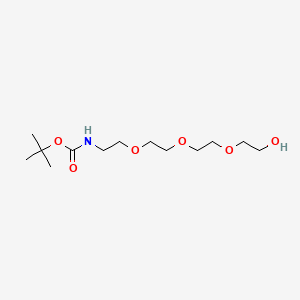

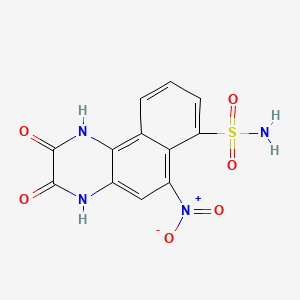
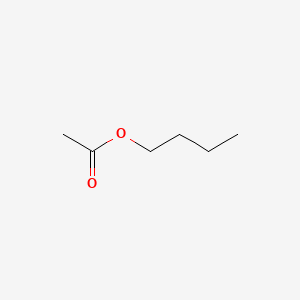
![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)
